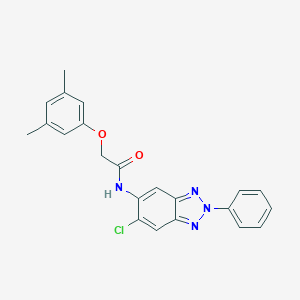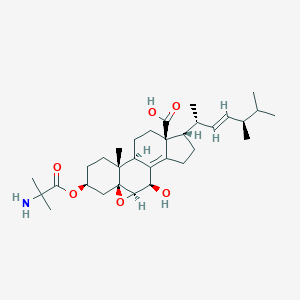
S-Allyl-3-hydroxy-17-thioniamorphinan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-Allyl-3-hydroxy-17-thioniamorphinan is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic benefits. It is a derivative of morphinan, a class of compounds that have been widely used as painkillers and cough suppressants. However, S-Allyl-3-hydroxy-17-thioniamorphinan has shown promise in treating a range of other conditions, including addiction, depression, and Parkinson's disease.
Wirkmechanismus
The mechanism of action of S-Allyl-3-hydroxy-17-thioniamorphinan is complex and not fully understood. However, studies have shown that this compound interacts with multiple targets in the brain, including opioid receptors, dopamine transporters, and monoamine oxidase enzymes. By modulating the activity of these targets, S-Allyl-3-hydroxy-17-thioniamorphinan can produce a range of effects, including pain relief, addiction treatment, and antidepressant effects.
Biochemical and Physiological Effects:
S-Allyl-3-hydroxy-17-thioniamorphinan has been shown to produce a range of biochemical and physiological effects. These include:
- Pain relief: S-Allyl-3-hydroxy-17-thioniamorphinan has been shown to be a potent painkiller in animal models of pain. It does this by interacting with opioid receptors in the brain and spinal cord.
- Addiction treatment: S-Allyl-3-hydroxy-17-thioniamorphinan has been shown to reduce drug-seeking behavior in animal models of addiction. It does this by modulating the activity of dopamine neurons in the brain.
- Antidepressant effects: S-Allyl-3-hydroxy-17-thioniamorphinan has been shown to have antidepressant-like effects in animal models of depression. It does this by increasing the levels of serotonin and norepinephrine in the brain.
- Neuroprotective effects: S-Allyl-3-hydroxy-17-thioniamorphinan has been shown to protect dopamine neurons in the brain from damage caused by oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of S-Allyl-3-hydroxy-17-thioniamorphinan is its broad range of potential therapeutic applications. This makes it a promising compound for drug development. However, there are also some limitations to working with this compound. One of the main limitations is its complex mechanism of action, which makes it difficult to study. Additionally, the synthesis of S-Allyl-3-hydroxy-17-thioniamorphinan is a complex and time-consuming process, which can make it difficult to produce large quantities of the compound for use in experiments.
Zukünftige Richtungen
There are several future directions for research on S-Allyl-3-hydroxy-17-thioniamorphinan. These include:
- Further studies on the mechanism of action of S-Allyl-3-hydroxy-17-thioniamorphinan to better understand how it produces its therapeutic effects.
- Development of more efficient synthesis methods to produce larger quantities of S-Allyl-3-hydroxy-17-thioniamorphinan for use in experiments.
- Clinical trials to evaluate the safety and efficacy of S-Allyl-3-hydroxy-17-thioniamorphinan in humans for the treatment of addiction, depression, and Parkinson's disease.
- Development of novel drug delivery systems to improve the bioavailability of S-Allyl-3-hydroxy-17-thioniamorphinan and increase its therapeutic potential.
Synthesemethoden
The synthesis of S-Allyl-3-hydroxy-17-thioniamorphinan involves a series of chemical reactions. The starting material is thebaine, which is extracted from opium poppy. Thebaine is first oxidized to form 6,14-endoethenotetrahydrooripavine, which is then reacted with allyl bromide to form S-Allyl-6,14-endoethenotetrahydrooripavine. This compound is then treated with hydrogen sulfide to form S-Allyl-3-hydroxy-17-thioniamorphinan.
Wissenschaftliche Forschungsanwendungen
S-Allyl-3-hydroxy-17-thioniamorphinan has been the subject of numerous scientific studies due to its potential therapeutic benefits. One of the most promising applications of this compound is in the treatment of addiction. Studies have shown that S-Allyl-3-hydroxy-17-thioniamorphinan can reduce drug-seeking behavior in animals addicted to cocaine, morphine, and methamphetamine. It does this by modulating the activity of dopamine neurons in the brain, which are responsible for the rewarding effects of drugs of abuse.
Another potential application of S-Allyl-3-hydroxy-17-thioniamorphinan is in the treatment of depression. Studies have shown that this compound has antidepressant-like effects in animal models of depression. It does this by increasing the levels of serotonin and norepinephrine in the brain, which are neurotransmitters that are known to be involved in the regulation of mood.
S-Allyl-3-hydroxy-17-thioniamorphinan has also shown promise in the treatment of Parkinson's disease. Studies have shown that this compound can protect dopamine neurons in the brain from damage caused by oxidative stress, which is a key feature of Parkinson's disease.
Eigenschaften
CAS-Nummer |
132958-69-1 |
|---|---|
Produktname |
S-Allyl-3-hydroxy-17-thioniamorphinan |
Molekularformel |
C11H13F3O4S |
Molekulargewicht |
301.5 g/mol |
IUPAC-Name |
(9R,10R)-17-prop-2-enyl-17-thioniatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C19H24OS/c1-2-10-21-11-9-19-8-4-3-5-16(19)18(21)12-14-6-7-15(20)13-17(14)19/h2,6-7,13,16,18H,1,3-5,8-12H2/p+1/t16-,18+,19?,21?/m0/s1 |
InChI-Schlüssel |
GIOLDLCQWZJHCJ-NWMXVAIHSA-O |
Isomerische SMILES |
C=CC[S+]1CCC23CCCC[C@H]2[C@H]1CC4=C3C=C(C=C4)O |
SMILES |
C=CC[S+]1CCC23CCCCC2C1CC4=C3C=C(C=C4)O |
Kanonische SMILES |
C=CC[S+]1CCC23CCCCC2C1CC4=C3C=C(C=C4)O |
Synonyme |
S-allyl-3-hydroxy-17-thioniamorphinan S-allyl-3-hydroxy-17-thioniamorphinan, (4aalpha,10alpha,10aalpha,11R*)-(+-) isomer SAHTM |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-N-butyl-2-[[(1R,2S)-3-cyclohexyl-1-hydroxy-2-[[(2S)-1-[[(2S)-2-[3-(3-hydroxy-4-iodophenyl)propanoylamino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]propyl]amino]hex-4-enamide](/img/structure/B237132.png)

![2-[(4-chlorophenyl)sulfanyl]-N-{4-[(phenylacetyl)amino]phenyl}acetamide](/img/structure/B237144.png)

![N-({2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}carbamothioyl)acetamide](/img/structure/B237162.png)

![2-[(9Z)-18-(4-aminobutyl)-15,24-bis(2-aminoethyl)-21-(carboxymethyl)-3-(2-chloro-1-hydroxyethyl)-27-(3,4-dihydroxytetradecanoylamino)-9-ethylidene-12-(1-hydroxyethyl)-2,5,8,11,14,17,20,23,26-nonaoxo-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-6-yl]-2-hydroxyacetic acid](/img/structure/B237168.png)
![5-nitro-N-[4-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B237170.png)

![1-(Cyclopropylcarbonyl)-4-{[2-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine](/img/structure/B237175.png)
![3,4-dimethyl-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B237177.png)
![(7R,8R,9S,13S,14S,17S)-7-[11-(4-(125I)Iodanylphenoxy)undecyl]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B237190.png)
![(2E,4E,6Z,8E,10E,12R,13R,14E,16S)-13-hydroxy-N-[(2S)-1-hydroxypropan-2-yl]-2,10,12,14,16-pentamethyl-18-phenyloctadeca-2,4,6,8,10,14-hexaenamide](/img/structure/B237195.png)
